Cas no 154030-79-2 (L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-1-oxobutyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI))

L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-1-oxobutyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI) structure
154030-79-2 structure
Nome del prodotto:L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-1-oxobutyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI)
Numero CAS:154030-79-2
MF:C47H59N7O7
MW:834.014071702957
CID:142517
PubChem ID:460242

L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-1-oxobutyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-1-oxobutyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-,[1(S),4(S)]- (9CI)
    • (2R,3R,4S)-N-{(2S)-1-[(1H-benzimidazol-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-3-hydroxy-4-{[(2S)-2-{[3-(4-hydroxyphenyl)propanoyl]amino}-3,3-dimethylbutanoyl]amino}-2-[(4-methoxybenzyl)amino]-5-phenylpentanamide (non-preferred name)
    • (2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylami
    • L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[2-[[3-(4-hydroxyphenyl)-1-
    • L-Lyxonamide,N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-1-oxobutyl]amino]-2-[[(4-methoxyphenyl)methyl
    • L-Lyxonamide, N-(1-(((1H-benzimidazol-2-ylmethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-4-((2-((3-(4-hydroxyphenyl)-1-oxopropyl)amino)-3,3-dimethyl-1-oxobutyl)amino)-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-, (1(S),4(S))-
    • (2R,3S,4S)-N-[2-(4-Methoxybenzylamine)-4-[[N-[(4-hydroxyphenylpropanoyl)tert-leucine]amino]-3- hydroxy-5-phenylpentanoyl]valine (2-benzimidazolyl)methylamide
    • BDBM968
    • (2R,3S,4S)-N-(2-(4-Methoxybenzylamine)-4-((N-((4-hydroxyphenylpropanoyl)tert-leucine)amino)-3-hydroxy-5-phenylpentanoyl)valine (2-benzimidazolyl)methylamide
    • (2R,3R,4S)-N-[(1S)-1-[(1H-1,3-benzodiazol-2-ylmethyl)carbamoyl]-2-methylpropyl]-3-hydroxy-4-[(2S)-2-[3-(4-hydroxyphenyl)propanamido]-3,3-dimethylbutanamido]-2-{[(4-methoxyphenyl)methyl]amino}-5-phenylpentanamide
    • L-Lyxonamide, N-[1-[[(1H-benzimidazol-2-ylmethyl)amino]carbonyl]-2-methylpropyl]-2,4,5-trideoxy-4-[[2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-1-oxobutyl]amino]-2-[[(4-methoxyphenyl)methyl]amino]-5-phenyl-, [1(S),4(S)]-
    • DTXSID60165523
    • CHEMBL104326
    • 154030-79-2
    • (2S)-N-[(1S,2R,3R)-4-[[(1S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-propyl]amino]-1-benzyl-2-hydroxy-3-[(4-methoxyphenyl)methylamino]-4-oxo-butyl]-2-[3-(4-hydroxyphenyl)propanoylamino]-3,3-dimethyl-butanamide
    • Statine deriv. 51
    • Inchi: InChI=1S/C47H59N7O7/c1-29(2)40(44(58)49-28-38-50-35-14-10-11-15-36(35)51-38)54-45(59)41(48-27-32-18-23-34(61-6)24-19-32)42(57)37(26-31-12-8-7-9-13-31)52-46(60)43(47(3,4)5)53-39(56)25-20-30-16-21-33(55)22-17-30/h7-19,21-24,29,37,40-43,48,55,57H,20,25-28H2,1-6H3,(H,49,58)(H,50,51)(H,52,60)(H,53,56)(H,54,59)/t37-,40-,41+,42+,43+/m0/s1
    • Chiave InChI: FAIIVIDGNVSFLA-HPPJSWTHSA-N
    • Sorrisi: COC1C=CC(CN[C@H]([C@@H]([C@@H](NC([C@H](C(C)(C)C)NC(CCC2C=CC(O)=CC=2)=O)=O)CC2C=CC=CC=2)O)C(N[C@H](C(NCC2NC3=CC=CC=C3N=2)=O)C(C)C)=O)=CC=1

Proprietà calcolate

  • Massa esatta: 833.448
  • Massa monoisotopica: 833.448
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 61
  • Conta legami ruotabili: 21
  • Complessità: 1370
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.8
  • Superficie polare topologica: 207Ų

Proprietà sperimentali

  • Densità: 1.229
  • Punto di ebollizione: 1159.7°C at 760 mmHg
  • Punto di infiammabilità: 655.2°C
  • Indice di rifrazione: 1.611
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd